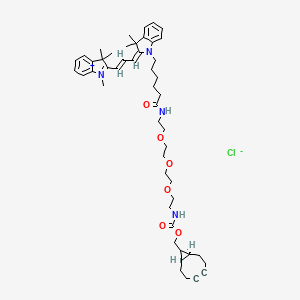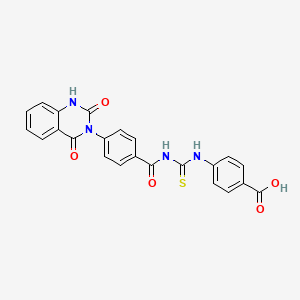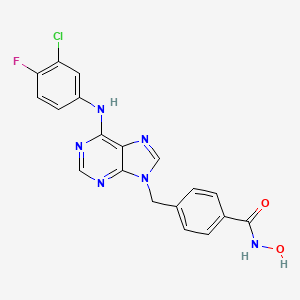
AF647-NHS ester (tripotassium)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
AF647-NHS ester (tripotassium) is a derivative of Alexa Fluor 647, a bright and photostable far-red fluorescent dye. This compound is widely used in various scientific research applications due to its excellent fluorescence properties, including high quantum yield and stability. The NHS ester (N-hydroxysuccinimide ester) group in AF647-NHS ester (tripotassium) allows it to react with primary amines on proteins, peptides, and other biomolecules, forming stable amide bonds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of AF647-NHS ester (tripotassium) involves the activation of the carboxyl group of Alexa Fluor 647 with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction typically occurs in an anhydrous solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature. The product is then purified using techniques such as gel filtration or dialysis to remove unreacted reagents and by-products .
Industrial Production Methods
In industrial settings, the production of AF647-NHS ester (tripotassium) follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems enhances efficiency and reproducibility. The final product is typically lyophilized and stored under nitrogen to maintain stability .
Análisis De Reacciones Químicas
Types of Reactions
AF647-NHS ester (tripotassium) primarily undergoes nucleophilic substitution reactions with primary amines. This reaction forms a stable amide bond, linking the fluorescent dye to the target biomolecule .
Common Reagents and Conditions
Reagents: Primary amines (e.g., lysine residues on proteins), NHS ester, coupling agents (e.g., DCC)
Conditions: Anhydrous solvents (e.g., DMF, DMSO), room temperature, pH 8.3 (sodium bicarbonate buffer)
Major Products
The major product of the reaction is the amide-linked conjugate of AF647-NHS ester (tripotassium) with the target biomolecule. This conjugate retains the fluorescent properties of Alexa Fluor 647, making it useful for various analytical and imaging applications .
Aplicaciones Científicas De Investigación
AF647-NHS ester (tripotassium) is extensively used in scientific research due to its versatile applications:
Chemistry: Used in labeling and tracking chemical reactions and interactions.
Biology: Employed in fluorescence microscopy, flow cytometry, and cell sorting to visualize and quantify cellular components.
Medicine: Utilized in diagnostic assays, including immunoassays and molecular imaging, to detect and monitor diseases.
Industry: Applied in the development of biosensors and diagnostic devices .
Mecanismo De Acción
The mechanism of action of AF647-NHS ester (tripotassium) involves the formation of a stable amide bond between the NHS ester group and primary amines on the target biomolecule. This covalent linkage ensures that the fluorescent dye remains attached to the biomolecule, allowing for accurate detection and quantification. The fluorescence properties of Alexa Fluor 647 enable sensitive and specific visualization of the labeled biomolecules .
Comparación Con Compuestos Similares
AF647-NHS ester (tripotassium) is often compared with other far-red fluorescent dyes such as Cyanine-5 (Cy5), DyLight 650, and Quasar 670. While these dyes share similar excitation and emission spectra, AF647-NHS ester (tripotassium) offers superior photostability and brightness, making it a preferred choice for long-term imaging and quantitative assays .
List of Similar Compounds
- Cyanine-5 (Cy5)
- DyLight 650
- Quasar 670
AF647-NHS ester (tripotassium) stands out due to its high quantum yield, stability, and compatibility with various biological and chemical applications, making it a valuable tool in scientific research .
Propiedades
Fórmula molecular |
C40H46K3N3O16S4 |
|---|---|
Peso molecular |
1070.4 g/mol |
Nombre IUPAC |
tripotassium;(2Z)-2-[(2E,4E)-5-[3,3-dimethyl-5-sulfonato-1-(3-sulfonatopropyl)indol-1-ium-2-yl]penta-2,4-dienylidene]-3-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3-methyl-1-(3-sulfonatopropyl)indole-5-sulfonate |
InChI |
InChI=1S/C40H49N3O16S4.3K/c1-39(2)30-26-28(62(53,54)55)15-17-32(30)41(22-10-24-60(47,48)49)34(39)12-6-4-7-13-35-40(3,21-9-5-8-14-38(46)59-43-36(44)19-20-37(43)45)31-27-29(63(56,57)58)16-18-33(31)42(35)23-11-25-61(50,51)52;;;/h4,6-7,12-13,15-18,26-27H,5,8-11,14,19-25H2,1-3H3,(H3-,47,48,49,50,51,52,53,54,55,56,57,58);;;/q;3*+1/p-3 |
Clave InChI |
PLJSXKJMJBOQTR-UHFFFAOYSA-K |
SMILES isomérico |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C/C=C\3/C(C4=C(N3CCCS(=O)(=O)[O-])C=CC(=C4)S(=O)(=O)[O-])(C)CCCCCC(=O)ON5C(=O)CCC5=O)CCCS(=O)(=O)[O-])C.[K+].[K+].[K+] |
SMILES canónico |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=CC=C3C(C4=C(N3CCCS(=O)(=O)[O-])C=CC(=C4)S(=O)(=O)[O-])(C)CCCCCC(=O)ON5C(=O)CCC5=O)CCCS(=O)(=O)[O-])C.[K+].[K+].[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[1-(2,3,4,5,6-pentafluorophenyl)sulfonylpiperidin-4-yl] N-[[4-[(2-aminophenyl)carbamoyl]phenyl]methyl]carbamate](/img/structure/B12375130.png)
![2-[2-[2-[6-[(2E)-3,3-dimethyl-2-[(2E,4Z)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoylamino]ethoxy]ethoxycarbonylamino]ethyl 2,3-di(octadecanoyloxy)propyl phosphate](/img/structure/B12375133.png)








![6-{[(3,5-difluoropyridin-4-yl)methyl]amino}-N-(4-ethoxy-6-methylpyrimidin-2-yl)-2-methoxy-N-(2-methoxyethyl)pyridine-3-sulfonamide](/img/structure/B12375188.png)


